N,N-Bis(5-cyanopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide
Description
N,N-Bis(5-cyanopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by its unique functional groups: two 5-cyanopentyl chains, a trimethylsilyl (TMS) group, and a sulfonamide backbone. The TMS group confers steric bulk and lipophilicity, while the cyanopentyl substituents introduce polar nitrile functionalities that may influence solubility and reactivity. This compound is hypothesized to serve as a precursor or intermediate in organometallic synthesis, leveraging the TMS group’s propensity for silicon-mediated reactions. However, direct experimental data on its synthesis, applications, or physicochemical properties are notably absent from the provided evidence, necessitating inferences from structurally analogous compounds .
Properties
CAS No. |
652130-74-0 |
|---|---|
Molecular Formula |
C17H33N3O2SSi |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
N,N-bis(5-cyanopentyl)-2-trimethylsilylethanesulfonamide |
InChI |
InChI=1S/C17H33N3O2SSi/c1-24(2,3)17-16-23(21,22)20(14-10-6-4-8-12-18)15-11-7-5-9-13-19/h4-11,14-17H2,1-3H3 |
InChI Key |
CFSSTWZXCVVOKO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)N(CCCCCC#N)CCCCCC#N |
Origin of Product |
United States |
Biological Activity
N,N-Bis(5-cyanopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological effects, including its insecticidal properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : CHNOSSi
- CAS Number : 125486-96-6
- Molecular Weight : 298.46 g/mol
The presence of the trimethylsilyl group enhances the compound's lipophilicity, which is crucial for its biological activity.
Synthesis and Characterization
The synthesis of this compound involves the reaction of appropriate sulfonamide precursors with 5-cyanopentyl derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Insecticidal Properties
Recent studies have highlighted the insecticidal potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant toxicity against various insect pests. For instance, sulfonamides bearing thiazole moieties have shown promising results against Spodoptera littoralis, with lethal concentrations (LC50) demonstrating effective insecticidal activity .
| Compound | LC50 (ppm) | Toxicity Index (%) |
|---|---|---|
| Sulfonamide A | 49.04 | 100 |
| Sulfonamide B | 62.66 | 78.26 |
| This compound | TBD | TBD |
Note : Further studies are needed to establish specific LC50 values for this compound.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties, acting as bacteriostatic agents. They inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria. The hybridization of sulfonamides with other pharmacologically active moieties has been explored to enhance their biological activity .
Case Studies
- Toxicological Evaluation : A study evaluated various sulfonamide derivatives against Spodoptera littoralis, revealing that modifications in the side chains significantly affect their toxicity profiles. The findings suggest that this compound could be a candidate for further investigation in pest management strategies .
- Pharmacological Applications : Research into sulfonamide hybrids indicates that compounds similar to this compound may possess enhanced antibacterial and antifungal activities due to structural modifications that improve their interaction with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on sulfonamides and silicon-containing compounds with structural or functional similarities.
Structural Analogues with Trimethylsilyl Groups
Compounds bearing trimethylsilyl (TMS) substituents, such as N,N-bis(trimethylsilyl)acetamide (BSA) and N,N-bis(trimethylsilyl)urea (BSU), are widely used as silylating agents in peptide synthesis and organic chemistry to protect hydroxyl or amine groups . Unlike the target compound, these analogs lack sulfonamide backbones and cyanopentyl chains but share the TMS group’s role in enhancing thermal stability and reaction selectivity.
| Compound | Key Features | Applications |
|---|---|---|
| Target Compound | TMS + sulfonamide + dual 5-cyanopentyl chains | Hypothetical organometallic synthesis |
| BSA (N,N-bis(trimethylsilyl)acetamide) | TMS + acetamide backbone | Silylation of alcohols/amines in synthesis |
| BSU (N,N-bis(trimethylsilyl)urea) | TMS + urea backbone | Protection of labile functional groups |
Sulfonamide Derivatives
Sulfonamides like (E)-N,N'-Bis[2-(5-bromo-1H-indol-3-yl)-1-ethyl]-N,N'-(but-2-ene-1,4-diyl)bis(4-methylbenzenesulfonamide) () and 2-[N,N-Bis(trifluoromethylsulfonyl)amino]-5-chloropyridine () highlight the diversity of sulfonamide applications. These compounds exhibit biological activity (e.g., enzyme inhibition) or serve as intermediates in pharmaceuticals.
| Compound | Substituents | Key Properties |
|---|---|---|
| Target Compound | 5-cyanopentyl, TMS | High lipophilicity, polar nitrile groups |
| (E)-N,N'-Bis[...]sulfonamide | Bromo-indolyl, methylbenzenesulfonyl | Crystallinity, potential bioactivity |
| 2-[N,N-Bis(trifluoromethylsulfonyl)... | Trifluoromethyl, chloropyridine | High stability, low aqueous solubility |
Metal-Amide Complexes
TMS-containing metal complexes, such as Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) (), demonstrate the utility of TMS groups in stabilizing rare-earth metal centers.
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